Cas no 1540930-70-8 (5-(3-methylphenyl)-1H-imidazol-2-amine)
5-(3-methylphenyl)-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3-methylphenyl)-1H-imidazol-2-amine
- 1540930-70-8
- EN300-1850388
- SCHEMBL20169745
-
- Inchi: 1S/C10H11N3/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13)
- InChI Key: BGANMMFGBRQJAZ-UHFFFAOYSA-N
- SMILES: N1C(N)=NC=C1C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 173.095297364g/mol
- Monoisotopic Mass: 173.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 54.7Ų
5-(3-methylphenyl)-1H-imidazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850388-0.05g |
5-(3-methylphenyl)-1H-imidazol-2-amine |
1540930-70-8 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1850388-0.1g |
5-(3-methylphenyl)-1H-imidazol-2-amine |
1540930-70-8 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1850388-0.25g |
5-(3-methylphenyl)-1H-imidazol-2-amine |
1540930-70-8 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1850388-0.5g |
5-(3-methylphenyl)-1H-imidazol-2-amine |
1540930-70-8 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1850388-1.0g |
5-(3-methylphenyl)-1H-imidazol-2-amine |
1540930-70-8 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1850388-2.5g |
5-(3-methylphenyl)-1H-imidazol-2-amine |
1540930-70-8 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1850388-5.0g |
5-(3-methylphenyl)-1H-imidazol-2-amine |
1540930-70-8 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1850388-10.0g |
5-(3-methylphenyl)-1H-imidazol-2-amine |
1540930-70-8 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1850388-1g |
5-(3-methylphenyl)-1H-imidazol-2-amine |
1540930-70-8 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1850388-5g |
5-(3-methylphenyl)-1H-imidazol-2-amine |
1540930-70-8 | 5g |
$2443.0 | 2023-09-19 |
5-(3-methylphenyl)-1H-imidazol-2-amine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 5-(3-methylphenyl)-1H-imidazol-2-amine
5-(3-Methylphenyl)-1H-Imidazol-2-Amine: A Comprehensive Overview
5-(3-Methylphenyl)-1H-imidazol-2-amine is a heterocyclic organic compound with the CAS number 1540930-70-8. This compound belongs to the imidazole family, which is a five-membered ring containing two nitrogen atoms. The presence of the 3-methylphenyl group at the 5-position of the imidazole ring introduces unique electronic and steric properties, making this compound a subject of interest in various chemical and biological studies.
The synthesis of 5-(3-methylphenyl)-1H-imidazol-2-amine typically involves a combination of nucleophilic aromatic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the scalability of production processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
One of the most notable applications of 5-(3-methylphenyl)-1H-imidazol-2-amine is in medicinal chemistry. Its ability to act as a ligand for metal ions has been exploited in the development of coordination complexes with potential applications in cancer therapy. For instance, studies have shown that certain derivatives of this compound can selectively bind to copper ions, forming complexes that exhibit cytotoxic activity against various cancer cell lines. These findings suggest promising avenues for the design of novel anti-cancer agents.
In addition to its medicinal applications, 5-(3-methylphenyl)-1H-imidazol-2-amine has been investigated for its role in catalysis. The compound's ability to stabilize transition metal centers makes it a valuable component in homogeneous catalysis systems. Recent research has demonstrated its effectiveness in facilitating asymmetric hydrogenation reactions, which are critical for the production of chiral pharmaceutical intermediates.
The physical and chemical properties of 5-(3-methylphenyl)-1H-imidazol-2-amine have been extensively characterized using modern analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. These studies have provided insights into its molecular structure, solubility, and thermal stability, which are essential for its practical applications.
From an environmental perspective, understanding the degradation pathways of 5-(3-methylphenyl)-1H-imidazol-2-amine is crucial for assessing its potential impact on ecosystems. Recent studies have employed computational chemistry methods to predict its biodegradation kinetics under various environmental conditions. These findings highlight the importance of sustainable practices in chemical synthesis and waste management.
In conclusion, 5-(3-methylphenyl)-1H-imidazol-2-amine (CAS No: 1540930-70-8) is a versatile compound with a wide range of applications in chemistry and biology. Its unique properties continue to inspire innovative research across multiple disciplines, underscoring its significance as a valuable tool in modern science.
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